7-chloro-3-(methoxycarbonyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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Overview
Description
7-chloro-3-(methoxycarbonyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(methoxycarbonyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of anthranilic acid with ethyl acetoacetate in the presence of a catalyst, followed by chlorination and esterification to introduce the chloro and methoxycarbonyl groups, respectively .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-chloro-3-(methoxycarbonyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
7-chloro-3-(methoxycarbonyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-3-(methoxycarbonyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with DNA replication processes. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
7-chloro-3-methylquinoline-8-carboxylic acid: This compound shares a similar quinoline core but differs in the functional groups attached.
Imidazo[1,2-a]pyridines: These compounds also contain a heterocyclic core and exhibit similar chemical properties.
Uniqueness
7-chloro-3-(methoxycarbonyl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
170143-39-2 |
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Molecular Formula |
C12H7ClNO5- |
Molecular Weight |
280.64 |
IUPAC Name |
7-chloro-3-methoxycarbonyl-4-oxo-1H-quinoline-2-carboxylate |
InChI |
InChI=1S/C12H8ClNO5/c1-19-12(18)8-9(11(16)17)14-7-4-5(13)2-3-6(7)10(8)15/h2-4H,1H3,(H,14,15)(H,16,17)/p-1 |
InChI Key |
JERBLEWVWBLVCO-UHFFFAOYSA-M |
SMILES |
COC(=O)C1=C(NC2=C(C1=O)C=CC(=C2)Cl)C(=O)[O-] |
Synonyms |
3-METHYL HYDROGEN 7-CHLORO-1,4-DIHYDRO-4-OXOQUINOLINE-2,3-DICARBOXYLATE |
Origin of Product |
United States |
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